molecular formula C19H16N2O4 B3038784 2-Benzamido-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid CAS No. 90098-03-6

2-Benzamido-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid

Cat. No.: B3038784
CAS No.: 90098-03-6
M. Wt: 336.3 g/mol
InChI Key: WPXPRJVFLONKAC-UHFFFAOYSA-N
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Description

2-Benzamido-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid is a synthetic compound with diverse applications in various fields of research and industry. It belongs to the class of quinuclidine derivatives and is widely used as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5).

Preparation Methods

The synthesis of 2-Benzamido-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid involves multiple steps. One common synthetic route includes the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-Benzamido-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds .

Scientific Research Applications

2-Benzamido-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including its role as a modulator of mGluR5, which is involved in various neurological processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders such as schizophrenia and anxiety.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Benzamido-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid involves its interaction with the metabotropic glutamate receptor subtype 5 (mGluR5). As a positive allosteric modulator, it enhances the receptor’s response to its natural ligand, glutamate. This modulation affects various signaling pathways in the brain, leading to potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

2-Benzamido-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid can be compared with other similar compounds, such as:

    2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid hydrochloride: This compound has a similar structure but differs in its functional groups and specific applications.

    4-Hydroxy-2-quinolones: These compounds share the quinoline core structure but have different substituents and chemical properties.

The uniqueness of this compound lies in its specific functional groups and its role as a positive allosteric modulator of mGluR5, which distinguishes it from other quinoline derivatives.

Properties

IUPAC Name

2-benzamido-3-(2-oxo-1H-quinolin-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c22-17-11-13(14-8-4-5-9-15(14)20-17)10-16(19(24)25)21-18(23)12-6-2-1-3-7-12/h1-9,11,16H,10H2,(H,20,22)(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXPRJVFLONKAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC2=CC(=O)NC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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